4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Description
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoquinoline sulfonyl group and a benzothiazole moiety
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S2/c28-23(26-24-25-19-11-20-21(32-14-31-20)12-22(19)33-24)16-5-7-18(8-6-16)34(29,30)27-10-9-15-3-1-2-4-17(15)13-27/h1-8,11-12H,9-10,13-14H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRFJXFPHQLTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=CC6=C(C=C5S4)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The goal is to achieve consistent quality and scalability for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isoquinoline derivatives and benzothiazole-containing molecules. Examples are:
- 3,4-dihydroisoquinolin-1(2H)-one derivatives
- 1-(3,4-dihydro-2(1H)-isoquinolinyl)-2-[(3R,6aS,8S,10aS)-1-(4-fluorobenzyl)-3-hydroxydecahydropyrano[2,3-c][1,5]oxazocin-8-yl]ethanone
Uniqueness
What sets 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Activité Biologique
The compound 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its effects on various enzymes and its potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes an isoquinoline moiety and a benzothiazole ring. The presence of these functional groups is believed to contribute to its biological properties.
Biological Activity Overview
Recent studies have highlighted the following key biological activities of this compound:
-
Enzyme Inhibition :
- The compound exhibits significant inhibitory activity against monoamine oxidase (MAO) and butyrylcholinesterase (BuChE) .
- In vitro assays demonstrated that certain derivatives showed IC50 values as low as 14.80 μM for MAO-B inhibition, indicating strong potential as a therapeutic agent for neurodegenerative diseases .
- Neuroprotective Effects :
- Antitumor Activity :
Study 1: MAO and ChE Inhibition
In a study examining the structure-activity relationship (SAR) of benzothiazole–isoquinoline derivatives, it was found that modifications to the compound significantly influenced its inhibitory potency against MAO and BuChE. Notably, introducing electron-withdrawing groups enhanced MAO antagonism .
| Compound | MAO Inhibition (IC50 μM) | BuChE Inhibition (%) |
|---|---|---|
| 4g | 14.80 ± 5.45 | 57.11 |
| 4d | 64.83 ± 4.20 | 77.76 |
Study 2: Antitumor Efficacy
A separate investigation into the antitumor properties of related compounds revealed varying degrees of cytotoxicity against several cancer cell lines:
| Cell Line | GI50 (μM) |
|---|---|
| EKVX | 1.7 |
| RPMI-8226 | 21.5 |
| OVCAR-4 | 25.9 |
| PC-3 | 28.7 |
| CAKI-1 | 15.9 |
| MDA-MB-435 | 27.9 |
| T-47D | 15.1 |
These findings indicate that structural modifications can lead to significant variations in biological activity, underscoring the importance of SAR studies in drug development .
The proposed mechanism for the observed biological activities includes:
Q & A
Q. What are the critical steps in synthesizing 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide?
The synthesis involves multi-step organic reactions, starting with preparation of key intermediates:
- Step 1 : Sulfonylation of the 3,4-dihydroisoquinoline moiety using sulfonyl chlorides under controlled anhydrous conditions .
- Step 2 : Coupling the sulfonylated intermediate with the [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine group via amide bond formation. This requires coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
- Purification : Column chromatography or recrystallization in solvents like ethanol or acetonitrile to achieve >95% purity . Critical parameters include temperature (often 0–60°C), solvent polarity (e.g., DMF or THF), and reaction time (6–24 hours) .
Q. How is the structural integrity of the compound validated post-synthesis?
Analytical techniques are essential:
- NMR Spectroscopy : Confirms the presence of characteristic peaks for the sulfonyl group (δ 3.1–3.3 ppm for CH₂ in dihydroisoquinoline) and benzothiazole aromatic protons (δ 7.5–8.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₂₃H₁₈FN₃O₃S₂) .
- X-ray Crystallography : Used in related compounds to resolve bond angles and confirm stereochemistry .
Q. What functional groups dictate the compound’s reactivity?
Key groups include:
- Sulfonyl Group : Participates in nucleophilic substitutions or hydrogen bonding with biological targets .
- Benzamide Moiety : Stabilizes interactions via π-π stacking in enzyme active sites .
- [1,3]Dioxolo-Benzothiazole : Enhances electron-withdrawing properties, affecting redox potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Systematic optimization strategies include:
- DoE (Design of Experiments) : Vary temperature (40–80°C), solvent (DMF vs. THF), and molar ratios (1:1 to 1:1.2) to identify ideal conditions .
- Catalyst Screening : Test alternatives to DMAP, such as HOBt (hydroxybenzotriazole), to reduce side reactions .
- In-line Analytics : Use FTIR or HPLC to monitor reaction progress in real time and adjust parameters dynamically .
Q. What experimental designs are recommended for assessing the compound’s biological activity?
For target validation:
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding kinetics) with purified enzymes like kinases or proteases. Include positive controls (e.g., staurosporine) and IC₅₀ calculations .
- Cellular Uptake Studies : Label the compound with a fluorophore (e.g., FITC) and quantify intracellular accumulation via flow cytometry .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate to establish EC₅₀ values .
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability or structural analogs. Mitigation strategies:
- Comparative SAR Studies : Synthesize analogs (e.g., replacing fluorine with chlorine in the benzothiazole group) and test in parallel .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to compare results across studies and identify confounding factors like solvent choice (DMSO vs. PBS) .
- Orthogonal Assays : Validate activity in cell-free (e.g., SPR binding) and cell-based (e.g., cytotoxicity) models .
Q. What methodologies are effective for studying the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light (UV irradiation) for 24–72 hours. Monitor degradation via UPLC-MS .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–6 hours) and quantify parent compound loss using LC-MS/MS .
- Metabolite Identification : Use hepatic microsomes (human or murine) to profile Phase I/II metabolites .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR shifts)?
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations using Gaussian) .
- Isotope Labeling : Introduce ¹³C or ¹⁵N labels to resolve overlapping signals in complex regions (e.g., aromatic protons) .
- Collaborative Databases : Upload raw data to platforms like NMRShiftDB for peer validation .
Q. What statistical approaches are suitable for dose-response studies?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
- ANOVA with Tukey’s Test : Compare multiple treatment groups (e.g., analogs) to assess significance (p < 0.05) .
- Bootstrap Analysis : Estimate confidence intervals for EC₅₀ values from triplicate experiments .
Advanced Applications
Q. How can computational tools predict the compound’s interaction with novel targets?
- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) with flexible side-chain sampling .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity against untested targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
